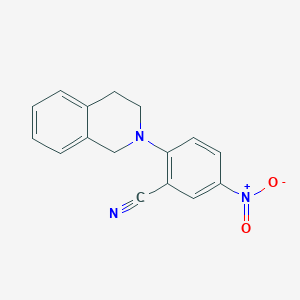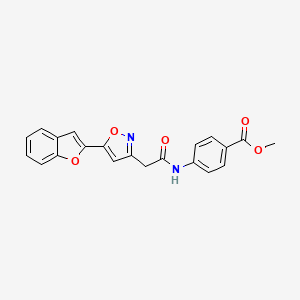![molecular formula C14H21N B2679815 [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine CAS No. 92321-07-8](/img/structure/B2679815.png)
[1-(2,4-Dimethylphenyl)cyclopentyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(2,4-Dimethylphenyl)cyclopentyl]methanamine” is an organic compound with the molecular formula C14H21N . It has a molecular weight of 203.33 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C14H21N/c1-11-5-6-13(12(2)9-11)14(10-15)7-3-4-8-14/h5-6,9H,3-4,7-8,10,15H2,1-2H3 . This indicates that the compound has a cyclopentyl group attached to a methanamine group, which is further attached to a 2,4-dimethylphenyl group . Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 203.33 .Scientific Research Applications
Synthesis and Characterization
The synthesis of novel compounds through various chemical reactions is fundamental to exploring their potential applications. For example, the synthesis and characterization of a novel 1,3-Dithiolane compound through a condensation reaction showcases the chemical versatility and potential for creating new molecules with unique properties (Zhai Zhi-we, 2014).
Photocatalytic Applications
Studies on the photocatalytic oxidation of substances, such as the fungicide metalaxyl, in water over TiO2, demonstrate the environmental applications of chemical compounds in degrading pollutants. This research is crucial for developing sustainable methods to address water contamination (A. Topalov et al., 1999).
Anticancer Activity
The exploration of new compounds for their anticancer activity is a significant area of pharmaceutical research. For instance, new Palladium(II) and Platinum(II) complexes based on Pyrrole Schiff Bases have been investigated for their anticancer activity, indicating the potential therapeutic applications of novel chemical compounds (S. Mbugua et al., 2020).
Surface-Catalyzed Reactions
The study of surface-catalyzed reactions between gases, such as 2,2-dimethylpropanal and methanamine, helps in understanding the mechanisms of chemical transformations. These insights are vital for applications in industrial chemistry and synthesis (L. Mascavage et al., 2006).
Electrocatalytic and Electrochemical Properties
Research into the electrocatalytic and electrochemical properties of compounds, such as the development of highly stable anodic electrochromic aromatic polyamides, underscores the significance of chemical compounds in advanced material science. These materials have potential applications in electronic devices, sensors, and energy storage systems (Guey‐Sheng Liou et al., 2008).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
[1-(2,4-dimethylphenyl)cyclopentyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11-5-6-13(12(2)9-11)14(10-15)7-3-4-8-14/h5-6,9H,3-4,7-8,10,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXFNINZSLEFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(CCCC2)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
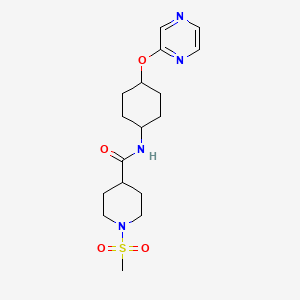
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2679735.png)
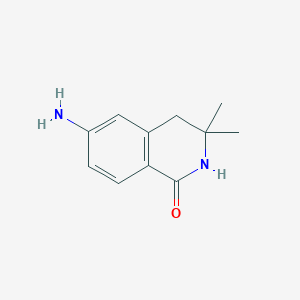
![(1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2679739.png)
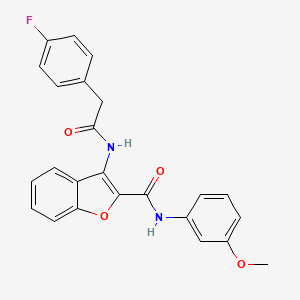

![2-(Phenylmethoxycarbonylamino)-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2679744.png)
![Propyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2679747.png)
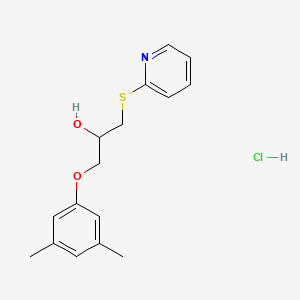
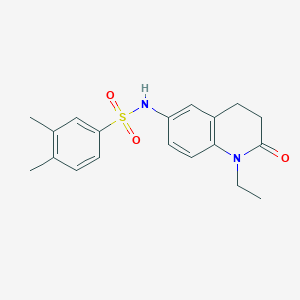
![4-bromo-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2679752.png)
![[2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine](/img/structure/B2679753.png)
